5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene
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Overview
Description
5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene is a complex organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of iodine atoms and methyl groups attached to the thiophene rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of iodine atoms into the thiophene rings using iodine and an oxidizing agent such as nitric acid.
Methylation: Introduction of methyl groups using methyl iodide and a base like potassium carbonate.
Coupling Reactions: Formation of the dihydrothiophene linkage through palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiophenes.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Azides, nitriles.
Scientific Research Applications
5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity and specificity.
Material Science: In the context of organic semiconductors, the compound can facilitate charge transport through its conjugated thiophene rings, contributing to the overall conductivity and performance of the material.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methylthiophene: A simpler compound with a single thiophene ring and iodine atom.
3-Iodo-2-methylthiophene: Another related compound with a different substitution pattern on the thiophene ring.
2,5-Diiodothiophene: Contains two iodine atoms on a single thiophene ring.
Uniqueness
5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene is unique due to its complex structure, featuring multiple thiophene rings and iodine atoms This complexity can result in distinct chemical properties and reactivity compared to simpler thiophene derivatives
Properties
CAS No. |
888743-90-6 |
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Molecular Formula |
C14H12I2S3 |
Molecular Weight |
530.3 g/mol |
IUPAC Name |
5-iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |
InChI |
InChI=1S/C14H12I2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |
InChI Key |
FPGUGJMLILMZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)I)C2=C(CSC2)C3=C(SC(=C3)I)C |
Origin of Product |
United States |
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